molecular formula C15H25NO4 B11763459 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate

Cat. No.: B11763459
M. Wt: 283.36 g/mol
InChI Key: SIOJKSCNIHDXIZ-UHFFFAOYSA-N
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Description

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable configuration. The compound’s molecular formula is C15H25NO4, and it has a molecular weight of 283.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions typically require the use of alkyl halides and strong bases.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.

    Medicine: Explored for its potential therapeutic applications. Its stability and reactivity profile make it a candidate for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: Similar spirocyclic structure but with different functional groups.

    tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom in the spirocyclic ring, leading to different reactivity and properties.

    tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate: Contains an amino group, which imparts different chemical and biological properties.

Uniqueness

5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.5]octane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(11)7-6-8-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJKSCNIHDXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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